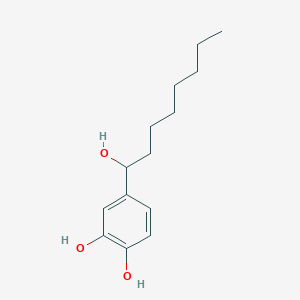
4-(1-Hydroxyoctyl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Hydroxyoctyl)benzene-1,2-diol is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a hydroxyoctyl group at the fourth position and two hydroxyl groups at the first and second positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyoctyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of an appropriate precursor, such as 4-octylphenol, using oxidizing agents like hydrogen peroxide in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of hydroxyl groups to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity, leading to higher yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Hydroxyoctyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrocarbons with reduced hydroxyl groups.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Hydroxyoctyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(1-Hydroxyoctyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s hydrophobic octyl group may facilitate its incorporation into lipid membranes, influencing membrane dynamics and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure with two hydroxyl groups on the benzene ring.
Hydroquinone (1,4-Dihydroxybenzene): Another dihydroxybenzene isomer with hydroxyl groups at the para positions.
Resorcinol (1,3-Dihydroxybenzene): Dihydroxybenzene isomer with hydroxyl groups at the meta positions.
Uniqueness
4-(1-Hydroxyoctyl)benzene-1,2-diol is unique due to the presence of the long hydrophobic octyl chain, which imparts distinct physicochemical properties compared to other dihydroxybenzene derivatives. This structural feature can influence the compound’s solubility, reactivity, and interactions with biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
118198-70-2 |
|---|---|
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
4-(1-hydroxyoctyl)benzene-1,2-diol |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-5-6-7-12(15)11-8-9-13(16)14(17)10-11/h8-10,12,15-17H,2-7H2,1H3 |
InChI-Schlüssel |
PESKZSBBCIPFPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C1=CC(=C(C=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


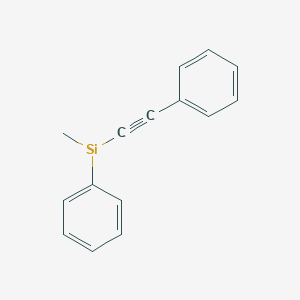
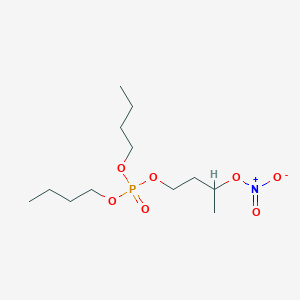
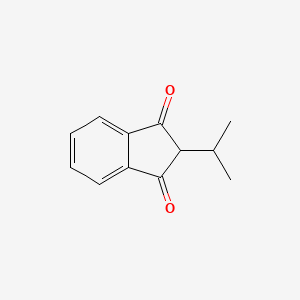
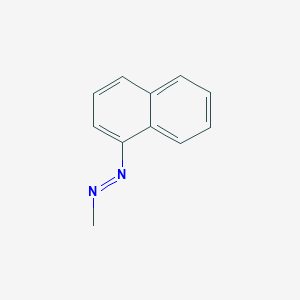
![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
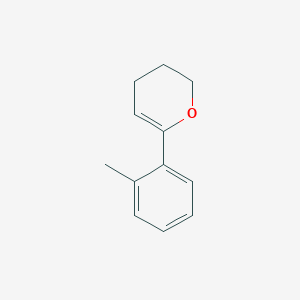

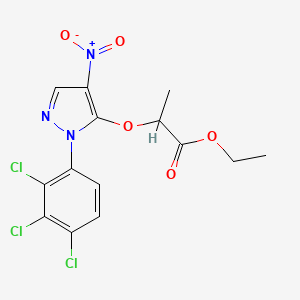

![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
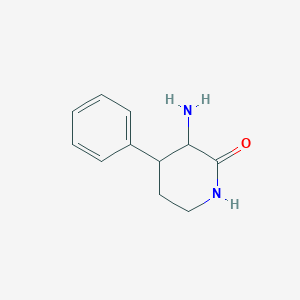
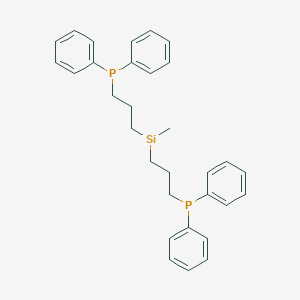
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)

